1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one

Carboxylesterase Drug Metabolism Enzyme Inhibition

1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one (CAS 618094-64-7) is a heterocyclic organic compound with the molecular formula C5H7NOS and a molecular weight of 129.18 g/mol. It belongs to the 2,5-dihydro-1,3-thiazole (thiazoline) class, characterized by a five-membered ring containing sulfur and nitrogen atoms.

Molecular Formula C5H7NOS
Molecular Weight 129.18 g/mol
CAS No. 618094-64-7
Cat. No. B12582576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one
CAS618094-64-7
Molecular FormulaC5H7NOS
Molecular Weight129.18 g/mol
Structural Identifiers
SMILESCC(=O)C1N=CCS1
InChIInChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2,5H,3H2,1H3
InChIKeyQUPXPMVWSZLOHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one (CAS 618094-64-7): Procurement-Ready Overview of a 2,5-Dihydrothiazole Building Block


1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one (CAS 618094-64-7) is a heterocyclic organic compound with the molecular formula C5H7NOS and a molecular weight of 129.18 g/mol [1]. It belongs to the 2,5-dihydro-1,3-thiazole (thiazoline) class, characterized by a five-membered ring containing sulfur and nitrogen atoms. The compound features an acetyl group at the 2-position of the partially saturated thiazole ring, distinguishing it from fully aromatic thiazole analogs. This structural motif is of interest in medicinal chemistry and synthetic methodology, where it serves as a scaffold for further derivatization [2]. The compound has been evaluated as an inhibitor of human carboxylesterases (CE1 and CE2), suggesting potential utility in drug metabolism studies and therapeutic applications [3].

Why 1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one (CAS 618094-64-7) Cannot Be Replaced by Aromatic Thiazole or Saturated Thiazolidine Analogs


The 2,5-dihydro-1,3-thiazole ring in 1-(2,5-dihydro-1,3-thiazol-2-yl)ethan-1-one possesses a unique partial saturation that confers distinct electronic and steric properties compared to fully aromatic thiazoles or fully saturated thiazolidines [1]. The imine nitrogen (C=N) in the 2,5-dihydrothiazole core is more nucleophilic than the aromatic nitrogen in thiazole, enabling specific reactivity in acylation and nucleophilic addition reactions [2]. Substitution with an aromatic thiazole analog (e.g., 2-acetylthiazole) alters the ring's planarity and electron density, which can drastically change binding affinity for biological targets and reactivity in synthetic transformations. Empirical data show that the target compound exhibits moderate inhibitory activity against carboxylesterases (CE2 IC50 = 5.61 μM, CE1 IC50 = 22.4 μM), whereas the aromatic counterpart (2-acetylthiazole) has been reported to have a different biological profile, primarily as a flavor compound with distinct antimicrobial activity [3]. Thus, for applications requiring the specific dihydrothiazole scaffold—such as the synthesis of O,N-diacyl O,N-acetals via the Asinger reaction or probing CE enzyme interactions—direct substitution is not scientifically sound.

1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one (CAS 618094-64-7): Quantitative Differentiation Evidence Guide


Human Carboxylesterase 2 (CE2) Inhibition: IC50 = 5.61 μM – Distinguishing from Inactive or Non-Selective Analogs

In an in vitro enzyme inhibition assay using human liver microsomes and fluorescein diacetate as substrate, 1-(2,5-dihydro-1,3-thiazol-2-yl)ethan-1-one inhibited carboxylesterase 2 (CE2) with an IC50 of 5.61 μM (5,610 nM) [1]. This level of inhibition is in the low micromolar range, which is considered moderate for a non-optimized scaffold. In contrast, many simple aromatic thiazole derivatives (e.g., 2-acetylthiazole) do not exhibit measurable CE2 inhibition at comparable concentrations, as their planar aromatic structure does not fit the active site of CE2 effectively [2]. This differential activity is critical for studies requiring selective modulation of drug metabolism pathways.

Carboxylesterase Drug Metabolism Enzyme Inhibition

Human Carboxylesterase 1 (CE1) Inhibition: IC50 = 22.4 μM – Demonstrating Isoform Selectivity vs. CE2

The compound also inhibits human carboxylesterase 1 (CE1) with an IC50 of 22.4 μM (22,400 nM) when tested under the same assay conditions using a benzothiazole-based substrate [1]. The 4-fold difference in IC50 values between CE2 (5.61 μM) and CE1 (22.4 μM) suggests a degree of selectivity for CE2 over CE1, which is a valuable property for dissecting the roles of these enzymes in drug metabolism. This selectivity profile distinguishes it from more promiscuous carboxylesterase inhibitors that lack isoform discrimination.

Carboxylesterase 1 Enzyme Selectivity Drug Metabolism

Synthetic Versatility: High Yield Access to O,N-Diacyl O,N-Acetals via Asinger Reaction

The 2,5-dihydro-1,3-thiazole scaffold, including acetyl-substituted derivatives, can be efficiently synthesized via the Asinger multicomponent reaction in high yields (often >70%) [1]. Subsequent treatment with acid chlorides and sodium carboxylates in a one-pot procedure generates O,N-diacyl O,N-acetals, a transformation that leverages the nucleophilic imine nitrogen specific to the dihydrothiazole ring [1]. This synthetic pathway is not accessible to aromatic thiazole analogs, which lack the reactive C=N bond. The methodology allows for diastereoselective synthesis using chiral starting materials, a feature that enhances the compound's value as a building block for stereochemically complex molecules [1].

Asinger Reaction Heterocyclic Synthesis One-Pot Reaction

1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one (CAS 618094-64-7): Recommended Research and Industrial Application Scenarios Based on Evidence


Synthesis of O,N-Diacyl O,N-Acetals via One-Pot Asinger Reaction-Acylation Sequence

Use 1-(2,5-dihydro-1,3-thiazol-2-yl)ethan-1-one as a starting material in the Asinger reaction to generate substituted 2,5-dihydrothiazoles, which can then be directly transformed into O,N-diacyl O,N-acetals by treatment with acid chlorides and sodium carboxylates [1]. This application is supported by the compound's imine functionality and is not feasible with aromatic thiazole analogs.

Probe for Studying Human Carboxylesterase (CE1/CE2) Function and Drug Metabolism

Employ 1-(2,5-dihydro-1,3-thiazol-2-yl)ethan-1-one as a tool compound to investigate the differential roles of CE1 and CE2 in xenobiotic metabolism, leveraging its moderate inhibitory activity (CE2 IC50 = 5.61 μM, CE1 IC50 = 22.4 μM) and isoform selectivity [2]. This is particularly relevant for assessing the impact of carboxylesterase inhibition on the pharmacokinetics of ester-containing drugs.

Scaffold for Structure-Activity Relationship (SAR) Studies Targeting CE Enzymes

Utilize the core 2,5-dihydrothiazole structure as a starting point for medicinal chemistry optimization aimed at improving potency and selectivity for CE2 over CE1. The existing data provide a baseline for evaluating the effect of substituent modifications on inhibitory activity and isoform discrimination [2].

Chiral Building Block for Stereoselective Synthesis

When synthesized from chiral precursors, the 2,5-dihydrothiazole framework can serve as a chiral auxiliary or building block for the construction of enantioenriched molecules. The compound's ability to participate in diastereoselective acylation reactions (as described in the Asinger methodology) is a key asset in this context [1].

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